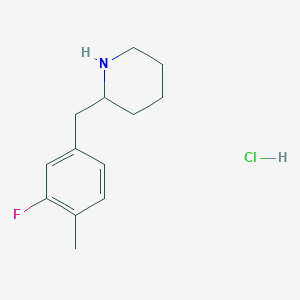

2-(3-Fluoro-4-methyl-benzyl)-piperidine hydrochloride

Description

Historical Context and Development

The development of 2-(3-Fluoro-4-methyl-benzyl)-piperidine hydrochloride emerged from the broader historical evolution of fluorinated pharmaceutical compounds and piperidine chemistry. The recognition of fluorine as a transformative element in medicinal chemistry began gaining momentum in the latter half of the twentieth century, when researchers discovered that strategic fluorine incorporation could dramatically alter the pharmacokinetic and pharmacodynamic properties of drug candidates. The piperidine ring system itself has an extensive history dating back to early alkaloid chemistry, but its synthetic manipulation for pharmaceutical purposes became more sophisticated with advances in catalytic hydrogenation and stereoselective synthesis methodologies.

The specific compound this compound represents a convergence of these two research streams. Historical precedent for fluorinated piperidines can be traced to early observations that fluorine substitution on saturated nitrogen heterocycles produced compounds with enhanced metabolic stability and altered conformational behavior. The development of synthetic methodologies for accessing such compounds has been particularly challenging, as traditional fluorination approaches often led to regioisomeric mixtures or required harsh reaction conditions that limited functional group tolerance. Recent advances in dearomatization-hydrogenation processes and asymmetric catalysis have made compounds like this compound more synthetically accessible, though specialized conditions and careful optimization remain necessary.

The emergence of this particular structural motif reflects the pharmaceutical industry's increasing emphasis on structure-based drug design and the strategic use of fluorine to fine-tune molecular properties. Historical analysis reveals that the development of reliable synthetic routes to such compounds has been a gradual process, with early attempts often hindered by competing hydrodefluorination reactions and limited stereoselectivity. The evolution of catalytic methods, particularly those involving rhodium and palladium catalysts, has been instrumental in making fluorinated piperidine derivatives like this compound viable synthetic targets for pharmaceutical research.

Significance in Chemical and Pharmaceutical Research

The significance of this compound in contemporary research stems from its embodiment of key structural features that are highly valued in pharmaceutical chemistry. Piperidine derivatives constitute the most abundant saturated nitrogen heterocyclic ring system found in marketed pharmaceuticals, with studies indicating their presence in a substantial percentage of approved drug molecules. The strategic incorporation of fluorine into this framework amplifies its research significance, as fluorine substitution is known to modulate critical pharmaceutical properties including metabolic stability, lipophilicity, and protein binding affinity.

Research investigations have demonstrated that fluorinated piperidines exhibit unique conformational behaviors that can be exploited for drug design purposes. Specifically, the axial preference of fluorine substituents in piperidine rings has been attributed to favorable charge-dipole interactions and hyperconjugation effects. This conformational preference can be strategically utilized to constrain molecular geometry and enhance target selectivity. Studies examining the conformational behavior of fluorinated piperidines have revealed that the presence of fluorine can significantly influence the basicity of the nitrogen atom, with axial fluorine orientations typically resulting in higher relative protonation constants compared to equatorial arrangements.

The compound's research significance is further enhanced by its potential applications in addressing contemporary pharmaceutical challenges. Modern drug discovery faces increasing pressure to develop molecules with improved selectivity profiles and reduced off-target effects. Fluorinated piperidine derivatives like this compound offer researchers the ability to fine-tune molecular properties through strategic fluorine placement. Research has shown that fluorine substitution can modulate interactions with biological targets such as the human ether-a-go-go-related gene potassium ion channel, potentially reducing cardiovascular toxicity risks associated with basic nitrogen-containing compounds.

Classification within Piperidine Derivatives

This compound occupies a specific position within the broader classification of piperidine derivatives, characterized by its unique substitution pattern and fluorine incorporation. The compound belongs to the class of benzyl-substituted piperidines, specifically those bearing fluorinated aromatic substituents. This classification is significant because benzyl-substituted piperidines represent a major structural class in pharmaceutical chemistry, with the benzyl group serving as a common pharmacophore that can modulate both binding affinity and selectivity for biological targets.

Within the specific subclass of fluorinated piperidines, this compound exhibits a monosubstituted fluorine pattern on the benzyl aromatic ring, specifically at the 3-position relative to a 4-methyl substituent. This substitution pattern distinguishes it from other fluorinated piperidine derivatives such as ring-fluorinated piperidines or those bearing multiple fluorine substituents. Research has established that the position and number of fluorine substituents significantly influence both the chemical and biological properties of piperidine derivatives. The 3-fluoro-4-methyl substitution pattern provides a unique electronic environment that can influence molecular recognition processes and binding interactions.

The hydrochloride salt form of the compound represents another important classificational aspect. Hydrochloride salts of basic nitrogen heterocycles are commonly employed in pharmaceutical research due to their enhanced water solubility and improved handling characteristics. The formation of the hydrochloride salt involves protonation of the piperidine nitrogen, creating a positively charged nitrogen center that can engage in different types of intermolecular interactions compared to the free base form. This salt formation is particularly relevant for compounds intended for biological evaluation, as it can influence both solubility and membrane permeability characteristics.

The molecular weight of 243.75 grams per mole positions this compound within the optimal range for pharmaceutical applications, adhering to established guidelines for drug-like molecular properties. The presence of both the fluorine substituent and the piperidine ring system classifies this compound as a member of the fluorinated building block category, which has become increasingly important in modern pharmaceutical chemistry. Research indicates that such building blocks serve as valuable intermediates for the construction of more complex pharmaceutical molecules, with the fluorine substituent providing opportunities for further structural elaboration through cross-coupling reactions and other synthetic transformations.

Research Objectives and Scope

The research objectives surrounding this compound encompass multiple dimensions of chemical and pharmaceutical investigation. Primary research objectives include the development of efficient synthetic methodologies for accessing this compound with high stereoselectivity and yield, as traditional synthetic approaches to fluorinated piperidines have been hampered by competing side reactions and limited functional group tolerance. Recent investigations have focused on optimizing catalytic hydrogenation processes that can selectively reduce fluorinated pyridine precursors while maintaining the integrity of the fluorine substituent.

Contemporary research scope includes comprehensive conformational analysis of the compound using advanced spectroscopic techniques and computational modeling. Nuclear magnetic resonance studies have been employed to determine the preferred conformational states of fluorinated piperidine derivatives, with particular attention to the orientation of the fluorine substituent and its influence on overall molecular geometry. These conformational studies are crucial for understanding how the compound might interact with biological targets and for predicting its behavior in different chemical environments.

Synthetic methodology development represents another major research objective, with investigators exploring various catalytic systems for the preparation of fluorinated piperidine derivatives. Recent work has demonstrated the utility of rhodium-catalyzed dearomatization-hydrogenation processes for converting fluorinated pyridine precursors to the corresponding piperidine products. These methodologies aim to provide practical, scalable routes to compounds like this compound that can support pharmaceutical research and development activities.

The scope of current research extends to the evaluation of this compound as a building block for pharmaceutical applications. Investigations have demonstrated the utility of fluorinated piperidine derivatives in the preparation of drug analogs with potentially enhanced properties. Research objectives in this area focus on understanding how the specific substitution pattern influences biological activity and how the compound can be incorporated into larger molecular frameworks while maintaining its beneficial characteristics. The development of structure-activity relationships for fluorinated piperidine derivatives remains an active area of investigation, with researchers seeking to correlate specific structural features with observed biological or chemical properties.

Properties

IUPAC Name |

2-[(3-fluoro-4-methylphenyl)methyl]piperidine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18FN.ClH/c1-10-5-6-11(9-13(10)14)8-12-4-2-3-7-15-12;/h5-6,9,12,15H,2-4,7-8H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DQAKNVIJOOTVGZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)CC2CCCCN2)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19ClFN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60588839 | |

| Record name | 2-[(3-Fluoro-4-methylphenyl)methyl]piperidine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60588839 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.75 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1172829-38-7 | |

| Record name | 2-[(3-Fluoro-4-methylphenyl)methyl]piperidine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60588839 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Fluoro-4-methyl-benzyl)-piperidine hydrochloride typically involves the following steps:

Starting Materials: The synthesis begins with commercially available 3-fluoro-4-methyl-benzyl bromide and piperidine.

Nucleophilic Substitution: The 3-fluoro-4-methyl-benzyl bromide undergoes a nucleophilic substitution reaction with piperidine to form 2-(3-Fluoro-4-methyl-benzyl)-piperidine.

Hydrochloride Formation: The resulting 2-(3-Fluoro-4-methyl-benzyl)-piperidine is then treated with hydrochloric acid to form the hydrochloride salt.

The reaction conditions typically involve the use of an organic solvent such as dichloromethane or ethanol, and the reactions are carried out at room temperature or under reflux conditions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

2-(3-Fluoro-4-methyl-benzyl)-piperidine hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

Substitution: The benzyl group can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.

Substitution: Reagents such as halogens, alkyl halides, and nucleophiles like amines or thiols are used in substitution reactions.

Major Products

Oxidation: Products include ketones, carboxylic acids, and aldehydes.

Reduction: Products include alcohols and amines.

Substitution: Products vary depending on the substituent introduced, such as halogenated derivatives or alkylated compounds.

Scientific Research Applications

2-(3-Fluoro-4-methyl-benzyl)-piperidine hydrochloride has several applications in scientific research:

Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting the central nervous system.

Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.

Biological Studies: It is used in studies investigating the biological activity of piperidine derivatives.

Industrial Applications: The compound is used in the development of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(3-Fluoro-4-methyl-benzyl)-piperidine hydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biological pathways. The exact mechanism depends on the specific application and the molecular targets involved.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations and Physicochemical Properties

The compound’s key structural analogs differ in substituent type, position, and electronic effects on the benzyl ring. Below is a comparative analysis:

Key Observations :

- Electron-Withdrawing Groups : Fluorine and trifluoromethyl groups enhance electrophilicity, which may improve binding to enzymes or receptors compared to methoxy or methyl groups .

- Molecular Weight : Lower molecular weight (~245 g/mol) correlates with better solubility and bioavailability, advantageous for pharmaceutical applications .

Antimicrobial Activity

- Analogs with thiopyrimidinone-piperidine hybrids (e.g., 2-[2-(pyrrolidin-1-yl)ethyl]thiopyrimidin-4(3H)-ones) demonstrated potent antibacterial activity against Staphylococcus aureus and antifungal activity against Candida albicans . While direct data for 2-(3-Fluoro-4-methyl-benzyl)-piperidine HCl is lacking, its fluorine substituent may enhance antimicrobial potency due to increased membrane permeability .

Acetylcholinesterase (AChE) Inhibition

- Rigid piperidine analogs like 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine (E2020) show IC₅₀ values as low as 5.7 nM for AChE inhibition .

Biological Activity

2-(3-Fluoro-4-methyl-benzyl)-piperidine hydrochloride, with the CAS number 1172829-38-7, is a chemical compound that has garnered attention for its potential biological activities. The compound's structure includes a piperidine ring substituted with a fluorinated benzyl group, which may influence its pharmacological properties. This article reviews the biological activity of this compound, focusing on its mechanism of action, therapeutic potential, and relevant research findings.

- Molecular Formula : C15H18ClFN

- Molecular Weight : 243.75 g/mol

The biological activity of this compound is primarily linked to its interaction with specific receptors and enzymes in the body. Research indicates that it may act as an antagonist for the transient receptor potential vanilloid 1 (TRPV1), which is involved in pain perception and inflammatory responses.

TRPV1 Antagonism

Studies have shown that compounds similar to this compound exhibit significant antagonistic effects on TRPV1. For instance, docking studies suggest that the fluorinated substituents enhance hydrophobic interactions critical for receptor binding, leading to effective antagonism in neuropathic pain models .

Biological Activity Overview

Case Studies and Research Findings

- Analgesic Activity : In vivo studies have shown that related compounds exhibit significant analgesic properties. For example, one study reported that a structurally similar compound demonstrated an 83% maximum possible effect (MPE) at a dosage of 10 mg/kg in a chronic constriction injury model .

- Cancer Cell Line Evaluation : The compound has been screened against several T-lymphoblastic and non-T-cell cancer cell lines, revealing varying degrees of cytotoxicity and selectivity. The findings indicate potential applications in cancer therapeutics .

- Structure-Activity Relationship (SAR) : Research into the SAR of piperidine derivatives has highlighted that modifications at specific positions can enhance biological activity. For instance, introducing hydrophobic groups significantly improves TRPV1 antagonism .

Q & A

Basic Research Questions

Q. What are the recommended safety protocols for handling 2-(3-Fluoro-4-methyl-benzyl)-piperidine hydrochloride in laboratory settings?

- Methodological Answer : Prioritize personal protective equipment (PPE) including nitrile gloves, lab coats, and safety goggles. Use fume hoods to minimize inhalation risks. Avoid skin contact and ensure proper ventilation. Store in a cool, dry area (2–8°C) away from oxidizing agents . For spills, evacuate the area, use inert absorbents, and dispose of waste per local regulations .

Q. How can researchers optimize the synthesis of this compound?

- Methodological Answer : Use organic synthesis techniques involving piperidine derivatives and halogenated benzyl precursors. Monitor reaction progress via TLC or HPLC. Purify via recrystallization or column chromatography, and validate purity (>98%) using NMR (¹H/¹³C) and mass spectrometry . Adjust reaction conditions (e.g., solvent polarity, temperature) to improve yield, as seen in analogous piperidine syntheses .

Q. What analytical techniques are critical for characterizing this compound?

- Methodological Answer :

Advanced Research Questions

Q. How can discrepancies in stability data under varying storage conditions be resolved?

- Methodological Answer : Conduct accelerated stability studies (e.g., 40°C/75% RH for 6 months) and compare degradation products via LC-MS. Cross-reference findings with published stability profiles of structurally similar piperidine hydrochlorides, noting that decomposition may occur via hydrolysis or oxidation . Use kinetic modeling to predict shelf-life under standard lab conditions .

Q. What strategies are effective for reconciling in vitro and in vivo pharmacological data for this compound?

- Methodological Answer : Perform dose-response studies in cell-based assays (e.g., receptor binding assays) and compare with pharmacokinetic data from animal models. Adjust for bioavailability differences using computational ADME tools (e.g., LogP ~2.5 predicted for lipophilicity). Validate target engagement via radiolabeled tracer studies .

Q. How can computational modeling enhance the design of derivatives with improved activity?

- Methodological Answer : Use molecular docking (e.g., AutoDock Vina) to predict binding affinity to target receptors (e.g., σ-1 or NMDA). Optimize the benzyl substituent’s electronic profile (fluorine’s electron-withdrawing effect) and steric bulk. Validate predictions with SAR studies on analogs .

Data Contradiction Analysis

Q. How should researchers address conflicting reports on the compound’s reactivity with oxidizing agents?

- Methodological Answer : Replicate experiments under controlled conditions (e.g., ambient vs. inert atmosphere). Use differential scanning calorimetry (DSC) to assess exothermic decomposition thresholds. Cross-validate findings with safety data sheets (SDS) from multiple suppliers, noting that impurities (e.g., residual solvents) may alter reactivity .

Theoretical and Methodological Integration

Q. What theoretical frameworks guide the exploration of this compound’s biological mechanisms?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.